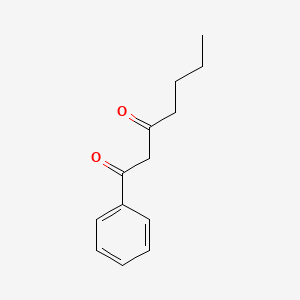

1-(Phenyl)-1,3-heptanedione

Description

Structure

3D Structure

Properties

CAS No. |

40568-55-6 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-phenylheptane-1,3-dione |

InChI |

InChI=1S/C13H16O2/c1-2-3-9-12(14)10-13(15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |

InChI Key |

NCCNOQBFGNXMME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Phenyl 1,3 Heptanedione

Established Synthetic Pathways for β-Diketones Relevant to 1-(Phenyl)-1,3-heptanedione

The synthesis of β-diketones can be broadly achieved through several reliable and well-documented methodologies. The most prominent among these are the Claisen condensation and various acylation reactions.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base. wikipedia.org When a ketone is used as one of the carbonyl partners, the reaction is often referred to as a "crossed" or "mixed" Claisen condensation and results in the formation of a β-diketone. uomustansiriyah.edu.iq

The general mechanism involves three key steps:

Enolate Formation: A strong base removes an acidic α-proton from the ketone (e.g., 2-hexanone) to form a nucleophilic enolate ion. The pKa of the α-protons of a ketone is typically around 20, making this deprotonation feasible with a suitable base. libretexts.org

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the ester (e.g., ethyl benzoate). This step forms a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Elimination: The intermediate collapses, eliminating the alkoxy group (e.g., ethoxide) from the ester to form the β-diketone. masterorganicchemistry.com

A crucial aspect of the Claisen condensation is the use of at least a stoichiometric amount of base. The resulting β-diketone has a methylene (B1212753) group flanked by two carbonyls, making its protons significantly more acidic (pKa ≈ 11) than the starting ketone. The base deprotonates this position, forming a highly resonance-stabilized enolate. This final, thermodynamically favorable deprotonation step drives the reaction to completion. wikipedia.orgmasterorganicchemistry.com An acidic workup is required in the final step to neutralize the base and protonate the enolate to yield the final β-diketone product. wikipedia.orguomustansiriyah.edu.iq

Refinements to the Claisen condensation often focus on controlling the reaction's selectivity, especially in "crossed" variations. To prevent the self-condensation of the enolizable partner (the ketone), it can be added slowly to a mixture of the non-enolizable ester and the base. chemistrysteps.com This strategy keeps the concentration of the enolate low at any given moment, favoring the reaction with the more abundant non-enolizable ester. chemistrysteps.com Common non-enolizable esters used in these reactions include aromatic esters like ethyl benzoate (B1203000). libretexts.orgchemistrysteps.com

Table 1: Common Bases and Solvents for Claisen Condensation

| Base | Typical Solvent(s) | Key Considerations |

|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol (B145695), Diethyl Ether, Toluene | Classic choice, especially when using ethyl esters to avoid transesterification. |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Diethyl Ether | A strong, non-nucleophilic base; produces H₂ gas. |

| Sodium Amide (NaNH₂) | Liquid Ammonia, Diethyl Ether | Very strong base, effective for generating enolates. google.com |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Strong, non-nucleophilic, sterically hindered base; useful for kinetic enolate formation but less common for classic Claisen reactions. wikipedia.org |

The direct acylation of ketone enolates is another powerful method for synthesizing β-diketones. This process involves converting a ketone into its enolate, which then acts as a nucleophile, attacking an acylating agent such as an acyl chloride or an anhydride.

The mechanism proceeds as follows:

Enolate Formation: A ketone is treated with a strong base (like NaH or LDA) to quantitatively form the corresponding enolate.

Nucleophilic Acylation: The enolate attacks the carbonyl carbon of the acylating agent (e.g., benzoyl chloride).

Formation of the β-Diketone: The tetrahedral intermediate formed in the previous step collapses, expelling the leaving group (e.g., chloride) to yield the β-diketone.

A potential side reaction in this process is O-acylation, where the oxygen atom of the enolate acts as the nucleophile, leading to the formation of an enol ester. The ratio of C-acylation to O-acylation can be influenced by several factors, including the solvent, the metal counter-ion of the enolate, and the specific acylating agent used.

Beyond the two primary methods, other strategies have been developed for β-diketone synthesis. One notable alternative involves the C-acylation of a pre-formed β-keto ester followed by cleavage. For example, reacting the enolate of ethyl acetoacetate (B1235776) with an acyl chloride introduces a new acyl group. Subsequent hydrolysis and decarboxylation can remove the original acetyl group, yielding a new β-diketone.

Another specialized method is the arylation of a β-diketone dianion. In this approach, a β-diketone is treated with two equivalents of a very strong base (e.g., sodium amide in liquid ammonia) to form a dianion. This dianion can then react with an arylating agent, such as a diphenyliodonium (B167342) salt, to introduce a phenyl group. This method has been successfully used to prepare γ-aryl-β-diketones like 1-phenyl-2,4-pentanedione. orgsyn.org

Targeted Synthesis of this compound

The targeted synthesis of this compound can be logically designed using the established pathways described above. A crossed Claisen condensation represents a direct and efficient approach.

The proposed reaction involves the condensation of ethyl benzoate (the non-enolizable ester) with 2-hexanone (B1666271) (the enolizable ketone) in the presence of a strong base like sodium ethoxide or sodium hydride.

Reaction Scheme: Ethyl Benzoate + 2-Hexanone → (in the presence of a strong base, followed by acid workup) → this compound

Optimizing the synthesis of this compound would involve systematically varying several parameters to maximize the yield and minimize side products.

Choice of Base and Stoichiometry: The base must be strong enough to deprotonate 2-hexanone but should not interfere with the reaction. wikipedia.org Sodium hydride (NaH) is an excellent candidate as a strong, non-nucleophilic base. Using a slight excess of the base ensures that the final deprotonation step, which drives the equilibrium, goes to completion.

Solvent: The solvent must be aprotic and capable of dissolving the reactants and intermediates. Tetrahydrofuran (THF) or diethyl ether are common choices that work well with bases like NaH.

Temperature: Enolate formation is often carried out at low temperatures (0 °C or below) to ensure control and minimize side reactions. The condensation reaction itself may then be allowed to proceed at room temperature or with gentle heating to ensure completion.

Order of Addition: To prevent the self-condensation of 2-hexanone, the ketone should be added slowly to a mixture of ethyl benzoate and the base. This ensures that the enolate of 2-hexanone reacts preferentially with the more abundant ethyl benzoate. chemistrysteps.com

Table 2: Illustrative Parameters for Optimization

| Parameter | Variable | Potential Impact on Yield |

|---|---|---|

| Base | NaH vs. NaOEt | NaH may provide higher yields due to irreversible enolate formation. |

| Temperature | 0 °C vs. Room Temperature | Lower temperatures can increase selectivity and reduce side products. |

| Reactant Ratio | Excess Ethyl Benzoate | Using an excess of the non-enolizable ester can push the equilibrium towards the desired product. |

| Reaction Time | 1h vs. 6h vs. 12h | Longer reaction times may be needed for complete conversion but can also lead to degradation. |

Following the reaction, a careful workup and purification procedure is essential to isolate pure this compound.

The typical workup involves quenching the reaction mixture with an aqueous acid (e.g., dilute HCl or H₂SO₄) to neutralize the base and protonate the diketone enolate. wikipedia.org The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Several techniques can be employed to purify the crude product:

Vacuum Distillation: For liquid β-diketones, vacuum distillation is an effective method for purification, separating the product from non-volatile impurities and starting materials with different boiling points.

Crystallization: If the β-diketone is a solid or can be induced to crystallize, recrystallization from a suitable solvent system is an excellent purification technique.

Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the target compound from closely related impurities.

Metal Complex Formation: An alternative purification method involves reacting the crude 1,3-diketone with a metal salt (e.g., copper(II) acetate) to form a stable, often crystalline, metal complex. This complex can be isolated, washed, and then decomposed by treatment with a strong acid to regenerate the highly purified 1,3-diketone. google.com

The purity of the final product can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Functionalization and Derivatization of the this compound Scaffold

The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary points of functionalization include the aromatic phenyl ring and the aliphatic heptane (B126788) chain, particularly the active methylene group situated between the two carbonyl groups.

The phenyl group of this compound is amenable to various electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide array of functional groups onto the aromatic ring, thereby altering the electronic properties and steric profile of the molecule. Common modifications include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) to the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group via reduction. The position of nitration (ortho, meta, or para) is directed by the activating nature of the diketone moiety.

Halogenation: Halogens such as chlorine, bromine, and iodine can be introduced onto the phenyl ring through electrophilic halogenation, typically using a Lewis acid catalyst. Halogenated derivatives are valuable intermediates for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which enable the formation of carbon-carbon bonds and the synthesis of more complex structures.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be employed to introduce alkyl and acyl groups, respectively, onto the phenyl ring. These reactions expand the carbon framework of the molecule and can be used to attach various substituents.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety of 1-Phenyl-β-diketone Analogs

| Reaction | Reagents and Conditions | Product |

| Nitration | HNO₃, H₂SO₄, 0 °C | 1-(4-Nitrophenyl)-1,3-heptanedione |

| Bromination | Br₂, FeBr₃, CCl₄ | 1-(4-Bromophenyl)-1,3-heptanedione |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | 1-(4-Acetylphenyl)-1,3-heptanedione |

Note: The outcomes in this table are predicted based on general principles of electrophilic aromatic substitution on analogous 1-phenyl-β-diketone systems, as specific literature for this compound is not available.

The heptane chain of this compound, particularly the active methylene group at the C2 position, is a primary site for nucleophilic attack and condensation reactions.

Alkylation: The acidic protons of the C2 methylene group can be readily abstracted by a base to form a carbanion, which can then be alkylated with various alkyl halides. This allows for the introduction of diverse alkyl or substituted alkyl chains at this position.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation with aldehydes and ketones in the presence of a weak base. This reaction leads to the formation of α,β-unsaturated dicarbonyl compounds, which are valuable synthetic intermediates.

Acylation: Acylation at the C2 position can be achieved using acyl chlorides or anhydrides in the presence of a suitable base, leading to the formation of tri-carbonyl compounds.

Table 2: Examples of Reactions at the Heptane Chain of 1-Phenyl-1,3-heptanedione

| Reaction | Reagents and Conditions | Product |

| C-Alkylation | 1. NaH, THF; 2. CH₃I | 2-Methyl-1-phenyl-1,3-heptanedione |

| Knoevenagel Condensation | Benzaldehyde, Piperidine, Ethanol, Reflux | 2-(Phenylmethylene)-1-phenyl-1,3-heptanedione |

| C-Acylation | Acetyl chloride, Pyridine | 2-Acetyl-1-phenyl-1,3-heptanedione |

Note: The reactions and products in this table are based on the known reactivity of β-diketones, as specific documented examples for this compound are limited.

The introduction of heteroatoms, such as nitrogen, oxygen, and sulfur, into the this compound scaffold is a key strategy for the design of novel ligands for metal coordination. The dicarbonyl moiety is particularly useful for synthesizing heterocyclic compounds.

Synthesis of Pyrazoles and Pyrimidines: Condensation of this compound with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings. Similarly, reaction with urea, thiourea, or guanidine (B92328) yields pyrimidine (B1678525) or pyrimidine-thione derivatives. These heterocyclic systems are known to be excellent coordinating agents for a variety of metal ions.

Synthesis of Schiff Base Ligands: The carbonyl groups of this compound can react with primary amines to form Schiff bases (imines). By using diamines or amino acids, multidentate ligands can be synthesized, which can form stable complexes with transition metals.

Table 3: Synthesis of Heterocyclic Derivatives from 1-Phenyl-1,3-heptanedione for Ligand Design

| Heterocycle | Reagents and Conditions | Product |

| Pyrazole | Hydrazine hydrate, Ethanol, Reflux | 3-Butyl-5-phenyl-1H-pyrazole |

| Pyrimidine | Urea, Ethanolic HCl, Reflux | 4-Butyl-6-phenylpyrimidin-2(1H)-one |

| Schiff Base | Ethylenediamine, Methanol, Reflux | N,N'-Bis(1-phenyl-1,3-heptanedion-3-ylidene)ethane-1,2-diamine |

Control over the regioselectivity of reactions is crucial for the synthesis of specific isomers of derivatized this compound. This is particularly important when multiple reactive sites are present in the molecule.

Control of C- vs. O-Alkylation: The alkylation of the enolate of this compound can occur at either the central carbon atom (C-alkylation) or the oxygen atom of the enolate (O-alkylation). The reaction conditions, including the choice of solvent, counter-ion, and alkylating agent, can be tuned to favor one product over the other. Generally, polar aprotic solvents and hard alkylating agents favor O-alkylation, while nonpolar solvents and soft alkylating agents favor C-alkylation.

Regioselective Synthesis of Heterocycles: In the synthesis of pyrazoles from unsymmetrical β-diketones like this compound, two regioisomers can be formed depending on which carbonyl group reacts with which nitrogen of the hydrazine. The regioselectivity can be influenced by the steric and electronic effects of the substituents on both the diketone and the hydrazine, as well as the reaction pH.

Control of Phenyl Ring Substitution: The directing effects of the diketone moiety and any existing substituents on the phenyl ring will determine the position of incoming electrophiles during aromatic substitution reactions. Understanding these directing effects is key to synthesizing specific ortho, meta, or para substituted isomers.

Table 4: Factors Influencing Regioselectivity in the Derivatization of 1-Phenyl-1,3-heptanedione

| Reaction | Factor | Preferred Outcome |

| Alkylation | Polar aprotic solvent (e.g., DMSO) | O-alkylation |

| Alkylation | Nonpolar solvent (e.g., Benzene) | C-alkylation |

| Pyrazole Synthesis | Steric hindrance at carbonyl | Nucleophilic attack at the less hindered carbonyl |

| Electrophilic Aromatic Substitution | Activating group on phenyl ring | ortho-, para-substitution |

Note: This table provides a general overview of factors influencing regioselectivity in reactions of β-diketones.

Tautomeric Equilibria and Intramolecular Dynamics of 1 Phenyl 1,3 Heptanedione

Keto-Enol Tautomerism in β-Diketones: Theoretical Framework

β-Diketones, such as 1-(Phenyl)-1,3-heptanedione, exhibit a dynamic equilibrium between a diketo form and two enol forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and a concurrent shift of bonding electrons. The equilibrium position is influenced by various factors, including the structure of the β-diketone, the solvent, temperature, and concentration.

The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a quasi-aromatic six-membered ring. This intramolecular hydrogen bonding, along with conjugation between the C=C and C=O double bonds, often renders the enol tautomer more stable than the diketo form, particularly in non-polar solvents and in the gas phase. In contrast, polar solvents can stabilize the more polar diketo tautomer by forming intermolecular hydrogen bonds, thus shifting the equilibrium towards the keto form.

The interconversion between the keto and enol tautomers can be catalyzed by either acid or base. The acid-catalyzed mechanism involves protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The base-catalyzed mechanism proceeds through the formation of a resonance-stabilized enolate ion, which is subsequently protonated to yield the enol.

Experimental Methodologies for Tautomeric Ratio Determination

The quantitative analysis of the tautomeric equilibrium in β-diketones relies on various spectroscopic techniques that can distinguish between the keto and enol forms and provide a measure of their relative concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism in solution because the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. nih.gov

Proton (¹H) NMR spectroscopy provides a direct method for determining the tautomeric ratio. The enol form is characterized by a distinctive signal for the enolic proton (O-H), which is typically found far downfield (δ 15-17 ppm) due to the strong intramolecular hydrogen bond. Additionally, a signal for the vinylic proton (=C-H) appears in the range of δ 5-6 ppm. In contrast, the keto form exhibits a signal for the methylene (B1212753) protons (-CH₂-) flanked by the two carbonyl groups, usually in the region of δ 3-4 ppm. asu.edu The ratio of the integrals of these characteristic signals allows for the direct calculation of the keto-enol equilibrium constant (KT = [enol]/[keto]).

For this compound in a non-polar solvent like chloroform-d (B32938) (CDCl₃), the enol form is predominant. The reported ¹H NMR data for the enol tautomer is presented in the table below. The presence of a very small amount of the keto form can sometimes be observed, though the signals may be weak and overlap with those of the major enol form. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Enolic OH | 16.19 | broad singlet | - |

| Phenyl | 7.85 - 7.91 | multiplet | - |

| Phenyl | 7.51 | triplet of triplets | 7.5, 1.5 |

| Phenyl | 7.42 - 7.48 | multiplet | - |

| Vinylic CH | 6.17 | singlet | - |

| α-CH₂ | 2.43 | triplet | 7.5 |

| CH₂ | 1.63 - 1.73 | multiplet | - |

| CH₂ | 1.36 - 1.46 | multiplet | - |

| CH₃ | 0.95 | triplet | 7.5 |

| Data obtained in CDCl₃ |

In more polar solvents, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, the equilibrium is expected to shift towards the keto form. For the closely related 1-phenyl-1,3-butanedione, the keto tautomer is predominant in methanol-d₄. researchgate.net This suggests that for this compound, the characteristic methylene signal of the keto form would be more prominent in such solvents.

Carbon-13 (¹³C) NMR spectroscopy also serves as a valuable tool for characterizing tautomers. The enol form of a β-diketone will show signals for the two carbonyl carbons (one more shielded due to enolization), a vinylic carbon, and the carbons of the substituent groups. The keto form, on the other hand, will have distinct signals for the two carbonyl carbons and the central methylene carbon.

The ¹³C NMR chemical shifts for the enol form of this compound in CDCl₃ have been reported and are listed below.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (benzoyl) | 183.5 |

| C=O (heptanoyl) | 196.9 |

| Phenyl (quaternary) | 135.2 |

| Phenyl (CH) | 132.2 |

| Phenyl (CH) | 128.6 |

| Phenyl (CH) | 127.0 |

| Vinylic CH | 96.1 |

| α-CH₂ | 39.0 |

| CH₂ | 27.9 |

| CH₂ | 22.4 |

| CH₃ | 13.8 |

| Data obtained in CDCl₃ |

Deuterium (B1214612) isotope effects on ¹³C chemical shifts can provide further insights into the tautomeric equilibrium. researchgate.net The substitution of the enolic proton with deuterium can induce small changes in the ¹³C chemical shifts of the neighboring carbon atoms. The magnitude and direction of these shifts can be correlated with the position of the tautomeric equilibrium.

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, offers a direct probe of the oxygen environment. The chemical shifts of the oxygen atoms in the keto and enol forms are significantly different. Carbonyl oxygens in ketones typically resonate in the range of 500-600 ppm. In the enol form, the hydroxyl oxygen is much more shielded, while the carbonyl oxygen chemical shift is also affected by conjugation. This large chemical shift difference makes ¹⁷O NMR a sensitive tool for studying keto-enol tautomerism. taylorfrancis.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the tautomers. The keto form of a β-diketone typically shows two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹. The enol form, due to conjugation and intramolecular hydrogen bonding, exhibits a broad and strong C=O stretching band at a lower frequency, typically between 1580 and 1640 cm⁻¹. A broad O-H stretching band can also be observed for the enol tautomer.

For the analogous compound benzoylacetone, the IR spectrum shows a strong, broad absorption in the 1540-1640 cm⁻¹ region, characteristic of the chelated enol form. The absence of significant absorption in the typical diketone C=O stretching region suggests a high percentage of the enol tautomer in the solid state. jcsp.org.pk

Raman spectroscopy is a complementary technique to IR spectroscopy. The C=C stretching vibration of the enol form, which is often strong in the Raman spectrum, can be used to identify and quantify the enol tautomer. Raman spectra are generally less affected by hydrogen bonding, which can simplify the interpretation of the vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within molecules and can be effectively employed to distinguish between the tautomeric forms of β-diketones like this compound. The keto and enol forms of this compound possess different electronic structures, which give rise to distinct absorption spectra.

The enol tautomer of a β-diketone features a conjugated system, often referred to as a quasi-aromatic ring, stabilized by a strong intramolecular hydrogen bond. This extended π-electron delocalization allows for π → π* transitions, which typically occur at longer wavelengths (lower energy). In this compound, the conjugation extends to the phenyl group, further shifting the absorption maximum to a longer wavelength. The keto tautomer, lacking this extensive conjugation, primarily exhibits n → π* transitions associated with the carbonyl groups, which are generally weaker and occur at shorter wavelengths.

While specific spectral data for this compound is not extensively published, analysis of similar β-diketones, such as benzoylacetone, provides insight into the expected electronic transitions. The enol form is anticipated to display a strong absorption band in the range of 300-350 nm, corresponding to the π → π* transition of the conjugated enone system. The less intense n → π* transitions for both keto and enol forms are expected at shorter wavelengths. The position and intensity of these bands can be influenced by the solvent polarity.

Table 1: Expected UV-Vis Absorption Data for Tautomers of this compound

| Tautomer | Electronic Transition | Expected λmax (nm) | Characteristics |

|---|---|---|---|

| Enol Form | π → π* | 300 - 350 | High intensity, due to extended conjugation involving the phenyl ring and the enone system. |

| n → π* | 270 - 290 | Lower intensity, associated with the carbonyl group. | |

| Keto Form | n → π* | 240 - 260 | Low intensity, characteristic of isolated carbonyl groups. |

Mass Spectrometry for Gas-Phase Tautomerism Studies

Mass spectrometry (MS) offers a powerful tool for studying the intrinsic properties of molecules in the gas phase, free from solvent effects. This technique can be applied to investigate the tautomeric equilibrium of this compound in an isolated environment. The relative abundance of keto and enol tautomers in the gas phase can differ significantly from that in solution or the solid state.

In the gas phase, intramolecular interactions become dominant. The enol form of β-diketones is significantly stabilized by a strong intramolecular hydrogen bond, which often makes it the predominant tautomer in the absence of intermolecular interactions with a solvent.

Electron ionization (EI) mass spectrometry can be used to probe gas-phase tautomerism. The keto and enol tautomers, having different structures, are expected to produce distinct fragmentation patterns upon ionization. By analyzing the mass spectra, it may be possible to identify fragments characteristic of each tautomer and thereby estimate their relative proportions. For instance, the fragmentation of similar aromatic ketones often involves characteristic cleavages influenced by the position of the double bonds and the hydroxyl group in the respective tautomers. Studies on related compounds have shown that the enol form is often dominant in the gas phase. nih.govsoton.ac.uk

X-ray Diffraction for Solid-State Tautomeric Forms

X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids, providing precise information about bond lengths, bond angles, and the predominant tautomeric form. For β-diketones, the solid-state structure is heavily influenced by crystal packing forces and the energetic advantage of forming a strong intramolecular hydrogen bond.

It is therefore highly probable that this compound also crystallizes as the enol tautomer. The expected solid-state structure would feature a planar enone moiety with the phenyl group likely twisted out of this plane to minimize steric hindrance. The intramolecular O-H···O hydrogen bond would be strong, with a short O···O distance.

Influence of Substituents on Tautomeric Equilibria (General β-Diketone Principles Applied to Phenyl and Alkyl Chains)

The position of the keto-enol tautomeric equilibrium in β-diketones is highly sensitive to the electronic and steric nature of the substituents at the R1 and R3 positions. researchgate.netmdpi.com In this compound, the substituents are a phenyl group and a butyl group (as part of the heptanoyl chain).

The phenyl group, being an electron-withdrawing group through resonance, increases the acidity of the adjacent methylene protons, thereby favoring enolization. Furthermore, the phenyl group extends the conjugated π-system in the enol form, which provides additional resonance stabilization. This effect generally shifts the equilibrium significantly towards the enol tautomer.

The alkyl chain (the butyl group attached to the second carbonyl) has a less pronounced electronic effect but does contribute sterically. Generally, increasing the steric bulk of the R1 and R3 substituents tends to favor the enol form, as it can relieve steric strain present in the diketo form. mdpi.com The interplay of these electronic and steric effects determines the final equilibrium position. For most unsymmetrical β-diketones with one phenyl and one alkyl substituent, the enol form is the dominant species in solution. jst.go.jpmdpi.com

| Butyl | R3 | Weakly electron-donating (inductive effect). | Moderate steric bulk. | Slightly increases enol content due to steric factors. |

Intramolecular Hydrogen Bonding Network Analysis

A defining characteristic of the enol tautomer of β-diketones, including this compound, is the presence of a strong intramolecular hydrogen bond. jst.go.jpmdpi.com This O-H···O bond closes a six-membered ring, which exhibits a degree of aromatic character due to the delocalization of π-electrons across the O=C-C=C-O-H framework. nih.gov

This interaction is often described as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by the π-conjugation within the chelate ring. The proton is effectively shared between the two oxygen atoms, leading to a very short O···O distance and a low-energy barrier for proton transfer between the two equivalent enol forms (in symmetric β-diketones) or two different enol forms (in unsymmetrical ones). mdpi.com

Spectroscopic techniques such as NMR and Infrared (IR) spectroscopy are instrumental in characterizing this hydrogen bond. In ¹H NMR spectroscopy, the enolic proton typically appears as a broad signal at a very downfield chemical shift (often >15 ppm), indicative of a strong hydrogen bond. In IR spectroscopy, the O-H stretching vibration is observed as a very broad band at a much lower frequency than that of a free hydroxyl group, also confirming the strength of the hydrogen bond. The strength of this bond is a major contributor to the thermodynamic stability of the enol tautomer. nih.gov

Table 3: Typical Parameters for Intramolecular Hydrogen Bonds in Phenyl β-Diketones

| Parameter | Typical Value | Method of Determination |

|---|---|---|

| Enthalpy of H-bond (ΔH) | -10 to -16 kcal/mol | Spectroscopic and Computational Methods |

| O···O Distance | 2.45 - 2.60 Å | X-ray Crystallography |

| O-H···O Angle | 140 - 160° | X-ray Crystallography |

| ¹H NMR Chemical Shift (δOH) | 15 - 17 ppm | NMR Spectroscopy |

Kinetic and Thermodynamic Aspects of Tautomeric Interconversion

The interconversion between the keto and enol tautomers of this compound is a dynamic equilibrium governed by both thermodynamic and kinetic factors. researchgate.netacs.orgacs.org

Thermodynamic Aspects: From a thermodynamic standpoint, the enol form of most β-diketones is more stable than the keto form. acs.org The stability of the enol tautomer arises from several factors:

Conjugation: The C=C double bond is in conjugation with the carbonyl group and, in the case of this compound, with the phenyl ring, leading to significant resonance stabilization.

Kinetic Aspects: The rate of interconversion between the tautomers depends on the activation energy of the process. The uncatalyzed tautomerization is generally slow because it involves the breaking and forming of C-H and O-H bonds and proceeds through a high-energy transition state. researchgate.net However, the process is readily catalyzed by both acids and bases.

Acid catalysis involves protonation of a carbonyl oxygen, facilitating the removal of an α-proton.

Base catalysis involves the removal of an α-proton to form a stable enolate anion, which is then protonated on the oxygen atom.

The barrier to interconversion for the enol-enol proton transfer through the intramolecular hydrogen bond is extremely low, making this process very fast on the NMR timescale. mdpi.comencyclopedia.pub In contrast, the keto-to-enol conversion has a higher kinetic barrier.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzoylacetone |

| Acetylacetone |

Coordination Chemistry of 1 Phenyl 1,3 Heptanedione As a Ligand

General Principles of β-Diketonate Coordination to Metal Ions

β-Diketones, including 1-(Phenyl)-1,3-heptanedione, are a prominent class of ligands in coordination chemistry due to their exceptional chelating properties. researchgate.netresearchgate.net These compounds typically exist in a tautomeric equilibrium between the keto and enol forms. The coordination with a metal ion generally proceeds through the deprotonation of the enol tautomer, forming an enolate anion. iosrjournals.org

This monoanionic ligand then acts as a bidentate, O,O-donor, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.netprochemonline.com The formation of these complexes is influenced by several factors, including the hard/soft acid/base (HSAB) principle, which helps predict the stability of the resulting metal-ligand bond. iosrjournals.org The resulting metal β-diketonate complexes are often stable, soluble in organic solvents, and can be volatile. prochemonline.com The substituents on the β-diketonate backbone can modulate the electronic properties and steric hindrance of the ligand, thereby fine-tuning the properties of the final metal complex. researchgate.net

Synthesis of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with this compound ligands generally follows well-established procedures for metal β-diketonates.

Metal complexes of this compound are typically prepared by reacting a metal salt with the ligand in a suitable solvent. prochemonline.com Common metal precursors include metal chlorides, acetates, or nitrates. The stoichiometry of the reaction depends on the desired final complex and the coordination number of the metal ion. For instance, the synthesis of an M(L)₂ complex, where M is a divalent metal ion and L is the deprotonated this compound, would typically involve reacting the metal salt with the ligand in a 1:2 molar ratio. researchgate.net The reaction is often carried out in a solvent like ethanol (B145695) or methanol, sometimes under reflux conditions to ensure completion. nih.govmdpi.com A weak base, such as sodium hydroxide (B78521) or sodium acetate, may be added to facilitate the deprotonation of the ligand. mdpi.com

Table 1: Typical Reaction Parameters for Synthesis of Metal β-Diketonate Complexes

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Metal Precursor | Metal chlorides, acetates, nitrates | Provides the central metal ion |

| Ligand-to-Metal Ratio | 1:1, 2:1, 3:1 (e.g., M²⁺, M³⁺) | Controls the stoichiometry of the final complex |

| Solvent | Ethanol, Methanol, Dioxane-water | Dissolves reactants and facilitates reaction |

| Temperature | Room temperature to reflux | To control the rate of reaction and ensure completion |

| Base | Sodium acetate, Sodium hydroxide | To facilitate the deprotonation of the β-diketone |

Once the primary coordination of the this compound ligand to the metal center occurs, these individual complex units can engage in further intermolecular interactions, leading to the formation of supramolecular structures. These self-assembly processes are driven by non-covalent forces. For instance, the planar structures of some metal β-diketonate complexes can stack upon one another through π–π interactions, particularly involving the phenyl rings of the ligands, to form one-dimensional chains or more complex architectures. researchgate.net The specific morphology of the resulting supramolecular assembly can be influenced by factors such as the choice of metal ion and the reaction conditions. rsc.org

The versatility of metal-1-(Phenyl)-1,3-heptanedione complexes is enhanced by their potential for derivatization. Coordinated solvent molecules, such as water or methanol, can often be replaced by other ligands to form new complexes with altered properties. researchgate.net For example, a neutral complex like [M(L)₂(H₂O)₂] could be reacted with a bridging ligand, such as 4,4'-bipyridine, to form a one-dimensional coordination polymer. researchgate.net

Furthermore, this compound can be used in conjunction with other types of ligands to create mixed-ligand complexes. nih.govresearchgate.net The synthesis of such systems involves reacting a metal ion with a stoichiometric mixture of this compound and a secondary ligand, such as a tertiary phosphine (B1218219) or another chelating agent. researchgate.netasianpubs.org The stability and structure of these mixed-ligand systems depend on the relative coordinating strengths of the ligands and the geometric preferences of the central metal ion. asianpubs.org

Structural Elucidation of Metal-1-(Phenyl)-1,3-heptanedione Complexes

Key characterization techniques include:

Infrared (IR) Spectroscopy: Coordination of the β-diketonate ligand to a metal center leads to characteristic shifts in the vibrational frequencies. The C=O and C=C stretching bands in the 1500-1700 cm⁻¹ region are particularly sensitive to coordination. The appearance of new bands at lower frequencies (typically below 650 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. The chemical shifts of the ligand's protons and carbons will change upon coordination to the metal.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Both ligand-based π-π* transitions and metal-centered d-d transitions can be observed, which are indicative of the coordination geometry around the metal ion. nih.gov

Mass Spectrometry: This method is used to determine the molecular weight of the complex and can provide insights into its fragmentation pattern, helping to confirm its composition. nih.gov

Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to verify the empirical formula of the synthesized complex. mdpi.com

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal centers, these measurements help determine the number of unpaired electrons and provide information about the electronic structure and spin state of the metal ion. researchgate.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the loss of coordinated or lattice solvent molecules. mdpi.com

Table 2: Summary of Spectroscopic Data for Characterization of Metal β-Diketonate Complexes

| Technique | Observed Change Upon Coordination | Information Gained |

|---|---|---|

| IR Spectroscopy | Shift of C=O and C=C stretching bands; Appearance of new M-O stretching bands (<650 cm⁻¹) | Confirmation of ligand coordination to the metal center |

| UV-Vis Spectroscopy | Appearance of d-d transition bands (for transition metals); Shift in ligand π-π* transitions | Information on the electronic structure and coordination geometry |

| ¹H NMR Spectroscopy | Shift in the resonance signals of ligand protons | Confirmation of complex formation in solution for diamagnetic species |

| Mass Spectrometry | Appearance of the molecular ion peak corresponding to the complex | Determination of molecular weight and confirmation of composition |

Single-Crystal X-ray Diffraction Studies

Metal-Oxygen (M-O) bond distances: These lengths indicate the strength of the coordination bond.

Ligand "bite" angle (O-M-O angle): This angle within the chelate ring is characteristic of the β-diketonate ligand and the metal ion.

Coordination number and geometry: This would define whether the complex is, for example, square planar, tetrahedral, octahedral, etc., depending on the metal ion and the stoichiometry of the complex (e.g., ML₂, ML₃).

Crystal packing and intermolecular interactions: Analysis would reveal how the complex molecules arrange in the crystal lattice and identify non-covalent interactions like hydrogen bonds or π-stacking.

Without published crystal structures for metal complexes of this compound, a definitive table of crystallographic data cannot be compiled.

Solution-State Structural Characterization via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of coordination complexes in solution. For a diamagnetic metal complex of this compound, ¹H and ¹³C NMR would be used.

¹H NMR: The spectrum of the free ligand, which exists in keto-enol tautomeric forms, shows characteristic signals. For the enol form of 1-phenylheptane-1,3-dione, a distinct signal for the enolic proton is observed around 16 ppm, with other signals corresponding to the phenyl, methylene (B1212753), and alkyl protons. rsc.org Upon coordination to a metal ion, these signals would shift. The magnitude and direction of this "coordination-induced shift" provide information about the electronic environment and the formation of the complex.

¹³C NMR: Similar shifts would be observed for the carbon signals, particularly for the carbonyl carbons, which are directly involved in bonding to the metal.

Paramagnetic NMR: If the metal ion is paramagnetic (e.g., many transition metals or lanthanides), the NMR signals of the ligand are significantly shifted and broadened due to the hyperfine interaction. nih.govresearchgate.net The analysis of these paramagnetic shifts can provide detailed structural information, such as metal-nucleus distances.

A representative data table would compare the chemical shifts (δ) of the free ligand with the coordinated ligand for a specific metal complex.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (ppm) for a Diamagnetic M[this compound]₂ Complex

| Proton | Free Ligand (Enol Form) rsc.org | Coordinated Ligand |

|---|---|---|

| Enolic OH | ~16.35 | (absent) |

| Phenyl-H | 7.41 - 7.91 | Shifted |

| Methine (=CH-) | ~6.18 | Shifted |

| Methylene (-CH₂-) | ~2.47 | Shifted |

This table is illustrative as specific experimental data for a complex is not available.

Vibrational and Electronic Spectroscopy of Complexes

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy are used to probe the bonding and electronic structure of complexes.

Infrared (IR) Spectroscopy: In the IR spectrum of a β-diketone, strong absorption bands corresponding to C=O and C=C stretching vibrations are typically observed in the 1500-1700 cm⁻¹ region. Upon coordination to a metal, these bands shift to lower frequencies, indicating a decrease in the C=O and C=C bond order due to the delocalization of electrons within the chelate ring. New bands also appear at lower frequencies (typically below 600 cm⁻¹), which are attributed to the M-O stretching vibrations. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes are characterized by intense bands in the UV region, which are assigned to π→π* and n→π* intraligand transitions. For transition metal complexes, weaker absorption bands may appear in the visible region, corresponding to d-d electronic transitions. The position and intensity of these bands are dependent on the metal ion and the coordination geometry.

Elemental Analysis and Thermogravimetric Methods for Composition Determination

These methods are crucial for confirming the stoichiometry and thermal stability of newly synthesized complexes.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen (if applicable) in the complex. The experimental values are compared with the calculated values for the proposed formula (e.g., M(C₁₃H₁₅O₂)₂) to confirm its composition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a metal-1-(Phenyl)-1,3-heptanedione complex, the TGA curve would show the temperature at which the complex begins to decompose. researchgate.net If the complex contains solvent molecules (e.g., water), an initial weight loss step at a lower temperature would be observed. The final residual mass at high temperatures typically corresponds to the formation of a stable metal oxide.

Stability and Reactivity of Metal-1-(Phenyl)-1,3-heptanedione Complexes

The stability of a coordination complex is a critical aspect, described in terms of both kinetics and thermodynamics.

Kinetic Stability Studies

Kinetic stability refers to the rate at which a complex undergoes ligand exchange or decomposition reactions. Complexes are classified as either labile (reacting quickly) or inert (reacting slowly). Studies in this area would involve monitoring the reaction of a metal-1-(Phenyl)-1,3-heptanedione complex with another ligand over time, often using spectroscopic methods, to determine the rate constants and mechanisms of the substitution reaction. No specific kinetic stability studies for complexes of this ligand are available in the searched literature.

Thermodynamic Stability and Formation Constants

Thermodynamic stability relates to the energy change upon complex formation and is quantified by the stability constant (or formation constant, K) or its logarithm (log K). wikipedia.orgscispace.com A large stability constant indicates a strong metal-ligand interaction and a high concentration of the complex at equilibrium. libretexts.org

These constants are typically determined in solution using techniques like potentiometric titration, spectrophotometry, or calorimetry. For the reaction of a divalent metal ion (M²⁺) with the deprotonated ligand (L⁻), the stepwise formation constants are defined as:

M²⁺ + L⁻ ⇌ ML⁺ ; K₁ = [ML⁺] / ([M²⁺][L⁻])

ML⁺ + L⁻ ⇌ ML₂ ; K₂ = [ML₂] / ([ML⁺][L⁻])

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Ligand Exchange Reactions and Complex Reactivity

Ligand exchange reactions are fundamental to understanding the stability and kinetic behavior of coordination complexes. In the context of this compound, these reactions involve the substitution of the diketonate ligand or other ancillary ligands within the coordination sphere of a metal center. The reactivity of these complexes is intrinsically linked to the nature of the metal ion and the steric and electronic properties of the this compound ligand.

The general mechanism for ligand exchange in octahedral complexes, which are commonly formed by transition metals, can proceed through dissociative, associative, or interchange pathways. While specific kinetic studies on this compound complexes are not extensively documented in publicly available literature, general principles of β-diketonate complexes can be applied. For instance, the lability of the metal-ligand bond is a key factor. First-row transition metal complexes, for example, often exhibit higher rates of ligand exchange compared to their second and third-row counterparts due to weaker metal-ligand bonds.

The reactivity of metal complexes of this compound can be diverse. The coordinated diketonate can undergo electrophilic or nucleophilic attack, although the aromatic phenyl group and the alkyl heptane (B126788) chain can influence the reaction pathways through steric hindrance and electronic effects. Furthermore, these complexes can act as catalysts in various organic transformations, a property common to many metal β-diketonate complexes. The specific catalytic activity would be contingent on the choice of the central metal ion and the reaction conditions.

A hypothetical ligand exchange reaction can be represented as follows:

[M(phenyl-heptanedione)n] + L → [M(phenyl-heptanedione)n-1L] + phenyl-heptanedione

Where 'M' is a metal center, 'L' is an incoming ligand, and 'n' is the number of this compound ligands. The equilibrium of this reaction would be dictated by the relative bond strengths and concentrations of the ligands.

Investigation of Magnetic Properties in Transition Metal Complexes

The magnetic properties of transition metal complexes are a direct consequence of the number of unpaired d-electrons in the metal center and the geometry of the complex. For complexes of this compound, the ligand field strength plays a crucial role in determining the spin state (high-spin or low-spin) of the central metal ion.

As a bidentate O,O'-donor ligand, this compound typically creates an octahedral or distorted octahedral environment around the metal ion in a 1:2 or 1:3 metal-to-ligand ratio. The electronic properties of the phenyl and heptyl groups can subtly influence the ligand field splitting energy (Δo).

The magnetic moment of a complex can be experimentally determined using techniques such as magnetometry. This value provides insight into the number of unpaired electrons. For instance, a high-spin Fe(III) complex of this compound would be expected to have a magnetic moment close to the spin-only value for five unpaired electrons (5.92 B.M.), whereas a low-spin configuration would be diamagnetic or have a much lower magnetic moment.

The table below outlines the theoretical spin-only magnetic moments for common transition metal ions that could form complexes with this compound in an octahedral field.

| Metal Ion | d-electron Configuration | High-Spin Unpaired Electrons | High-Spin μs (B.M.) | Low-Spin Unpaired Electrons | Low-Spin μs (B.M.) |

| Cr(III) | d³ | 3 | 3.87 | - | - |

| Mn(II) | d⁵ | 5 | 5.92 | 1 | 1.73 |

| Fe(III) | d⁵ | 5 | 5.92 | 1 | 1.73 |

| Fe(II) | d⁶ | 4 | 4.90 | 0 | 0.00 |

| Co(II) | d⁷ | 3 | 3.87 | 1 | 1.73 |

| Ni(II) | d⁸ | 2 | 2.83 | - | - |

| Cu(II) | d⁹ | 1 | 1.73 | - | - |

Detailed experimental studies involving magnetic susceptibility measurements at varying temperatures would be necessary to fully characterize the magnetic behavior of specific this compound complexes. Such studies could also reveal any magnetic exchange interactions between metal centers in polynuclear complexes.

Computational and Theoretical Investigations of 1 Phenyl 1,3 Heptanedione and Its Derivatives

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure, stability, and conformational landscape of molecules. For β-diketones like 1-(phenyl)-1,3-heptanedione, these methods are crucial for understanding the prevalent keto-enol tautomerism and the geometry of the stable enol form, which is characterized by a strong intramolecular hydrogen bond.

Density Functional Theory (DFT) has become a primary computational tool for studying β-diketones due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to perform geometry optimizations, calculate vibrational frequencies, and predict various molecular properties. nih.govresearchgate.net For aryl β-diketones, DFT calculations consistently show that the enol tautomer is significantly more stable than the diketo form, largely due to the formation of a quasi-aromatic six-membered ring stabilized by resonance and a strong intramolecular hydrogen bond. nih.gov

The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), is a common level of theory that provides reliable results for the geometries and relative energies of β-diketone tautomers. nih.gov Such calculations for this compound would predict the precise bond lengths, bond angles, and dihedral angles of its most stable enol conformer.

| Parameter | Bond/Angle | Typical Calculated Value (enol form) |

| Bond Lengths (Å) | O-H | ~1.01 |

| C=O | ~1.28 | |

| C-O | ~1.34 | |

| C=C | ~1.39 | |

| C-C (ring) | ~1.42 | |

| Bond Angles (º) | C-O-H | ~105 |

| O=C-C | ~122 | |

| C-C=C | ~125 | |

| Dihedral Angle (º) | O=C-C=C | ~0.0 |

| Illustrative DFT-calculated geometric parameters for a representative aryl β-diketone enol ring, based on the B3LYP/6-31G(d) level of theory. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), provide an alternative to DFT. While computationally more demanding, they can offer benchmark data for more approximate methods. The selection of an appropriate basis set is critical for the accuracy of both DFT and ab initio calculations. researchgate.net

For molecules with intramolecular hydrogen bonds like this compound, Pople-style basis sets like 6-311++G(d,p) are often employed. The inclusion of diffuse functions ("++") is important for describing the non-covalent interactions and the electron density far from the nuclei, while polarization functions ("d,p") are essential for accurately representing the geometry of bonding. chemrxiv.org The choice of basis set directly impacts the calculated energy, geometry, and electronic properties, with larger and more flexible basis sets generally yielding more accurate results at a higher computational expense.

The structural flexibility of this compound arises from the rotation around several single bonds, including the bond connecting the phenyl ring to the diketone backbone and the bonds within the butyl chain. Conformational analysis through computational methods aims to identify the stable conformers (local energy minima) and the global energy minimum structure on the potential energy surface.

For this molecule, the global energy minimum is expected to be the planar enol tautomer, where the six-membered chelate ring is stabilized by a strong O-H···O hydrogen bond and π-electron delocalization. Theoretical calculations would involve systematically rotating the key dihedral angles to map the potential energy surface and locate all low-energy conformers. The relative energies of these conformers determine their population distribution at a given temperature.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Planar enol form, intramolecular H-bond | 0.00 |

| 2 | Enol form, twisted phenyl group | 1.5 - 3.0 |

| 3 | Enol form, gauche conformer of butyl chain | 0.8 - 2.0 |

| 4 | Diketo form (s-cis) | 5.0 - 10.0 |

| 5 | Diketo form (s-trans) | 6.0 - 12.0 |

| Hypothetical relative energies for various conformers of this compound, illustrating the expected stability of the planar enol form. |

Electronic Structure Analysis

Beyond molecular geometry, theoretical calculations provide a detailed picture of the electronic structure, which is fundamental to understanding a molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO and LUMO are expected to be π-type orbitals delocalized over the phenyl ring and the conjugated enone system. The energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity. ajchem-a.commdpi.com

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.0 to -6.5 |

| LUMO Energy (ELUMO) | - | -1.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.25 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.25 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.5 to 4.5 |

| Typical FMO energies and global reactivity descriptors for an aryl β-diketone calculated at the B3LYP/6-311G(d,p) level. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. rsc.org This method is particularly useful for quantifying intramolecular interactions like charge transfer and hyperconjugation. wisc.edu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(2) O (hydroxyl) | π* (C=O) | 20 - 40 | n → π* (Resonance) |

| LP(2) O (carbonyl) | π* (C=C) | 15 - 30 | n → π* (Resonance) |

| π (C=C) | π* (C=O) | 10 - 20 | π → π* (Conjugation) |

| π (C=C) | π* (Phenyl Ring) | 2 - 5 | π → π* (Conjugation) |

| Illustrative NBO second-order perturbation analysis for the enol tautomer of an aryl β-diketone, showing key intramolecular charge-transfer interactions. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive test charge, with different colors representing regions of varying electron density. This analysis is instrumental in identifying electrophilic and nucleophilic sites within a molecule.

For β-diketones like this compound, MEP analysis reveals distinct regions of charge concentration. Computational studies on analogous compounds, such as 1-Phenyl-1,3-butanedione, performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, show a characteristic charge distribution. researchgate.net The most electronegative regions, typically colored red, are concentrated around the oxygen atoms of the dicarbonyl group due to the high electronegativity of oxygen and the presence of lone pair electrons. These areas represent the sites most susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are generally found around the hydrogen atoms, indicating their susceptibility to nucleophilic attack. The phenyl group and the alkyl chain exhibit intermediate potential, often colored green, representing areas of relative neutrality. researchgate.net This detailed mapping of reactive positions is vital for understanding the molecule's interaction with other chemical species. researchgate.net

| Color Region | Electrostatic Potential | Chemical Significance |

|---|---|---|

| Red | Negative (Electron-Rich) | Site for Electrophilic Attack (e.g., on Carbonyl Oxygens) |

| Yellow/Orange | Slightly Negative | Intermediate Electron-Rich Region |

| Green | Neutral | Region of Low Reactivity/Van der Waals Interactions |

| Blue | Positive (Electron-Poor) | Site for Nucleophilic Attack (e.g., on Hydrogen Atoms) |

Spectroscopic Property Predictions from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable data that can be used to interpret experimental spectra, confirm molecular structures, and understand electronic and vibrational characteristics.

Theoretical vibrational frequency calculations are used to predict the Infrared (IR) and Raman spectra of molecules, offering a detailed view of their vibrational modes. arxiv.org For a molecule to be IR active, its dipole moment must change during the vibration, whereas for a mode to be Raman active, its polarizability must change. arxiv.org DFT methods, such as B3LYP, are widely employed to compute harmonic vibrational frequencies, which correlate well with experimental data, especially after applying appropriate scaling factors. bg.ac.rs

For this compound, the calculated spectra would be dominated by characteristic vibrations of its functional groups. Key vibrational modes for β-diketones include:

C=O Stretching: The carbonyl stretching vibrations are particularly informative. In the diketo form, these bands are expected in the 1687–1790 cm⁻¹ region. mdpi.com For the enol tautomer, which is often prevalent, the C=O stretching frequency appears at lower wavenumbers, typically in the 1580–1640 cm⁻¹ range, due to conjugation and intramolecular hydrogen bonding. mdpi.com

C-C Stretching: The aromatic C-C stretching vibrations of the phenyl ring typically occur in the 1430-1625 cm⁻¹ region. scialert.net

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the heptane (B126788) chain would appear just below 3000 cm⁻¹. elixirpublishers.com

O-H Stretching: In the enol form, a broad O-H stretching band is anticipated, the frequency of which is highly sensitive to the strength of the intramolecular hydrogen bond.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR & Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR & Raman |

| C=O Stretch (Diketo form) | 1687 - 1790 | Strong in IR |

| C=O / C=C Stretch (Enol form) | 1580 - 1640 | Strong in IR & Raman |

| Aromatic C-C Stretch | 1430 - 1625 | IR & Raman |

| C-H Bending | 1300 - 1470 | IR & Raman |

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations is a powerful method for structural elucidation. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT functionals like B3LYP, is the standard for calculating isotropic magnetic shielding tensors, from which ¹H and ¹³C chemical shifts are derived. bg.ac.rsnih.gov These predictions are highly sensitive to the molecular geometry and the local electronic environment of each nucleus. rsc.orgnsf.gov

For this compound, computational models would predict distinct chemical shifts for each unique proton and carbon atom.

¹H NMR: The enolic proton, if present, would be significantly deshielded, appearing far downfield (typically >15 ppm) due to strong intramolecular hydrogen bonding. The vinyl proton in the enol form would resonate around 6.0-6.5 ppm. Protons on the phenyl ring would appear in the aromatic region (7.0-8.0 ppm). The methylene (B1212753) and methyl protons of the heptane chain would be found in the upfield region (0.9-2.5 ppm), with the methylene group adjacent to the carbonyl being the most deshielded among them. rsc.orgchemistrysteps.com

¹³C NMR: The carbonyl carbons are the most deshielded, with predicted shifts typically in the 180-200 ppm range. rsc.org Carbons of the phenyl ring would resonate between 125-140 ppm. The sp² carbons of the enol double bond would appear in the 95-105 ppm range. The aliphatic carbons of the heptane chain would be the most shielded, with signals appearing in the 10-40 ppm range. rsc.org

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton | Enolic OH | ~16.0 | - |

| Proton | Aromatic (ortho, meta, para) | 7.4 - 7.9 | - |

| Proton | Vinyl CH (enol form) | ~6.2 | - |

| Proton | -CH₂- (adjacent to C=O) | ~2.4 | - |

| Proton | Alkyl Chain (-CH₂-)n | 1.3 - 1.7 | - |

| Proton | Terminal -CH₃ | ~0.9 | - |

| Carbon | Carbonyl C=O | - | 183 - 198 |

| Carbon | Aromatic C-H | - | 127 - 132 |

| Carbon | Aromatic C (quaternary) | - | ~135 |

| Carbon | Vinyl C-H (enol form) | - | ~95 |

| Carbon | Alkyl Chain (-CH₂- and -CH₃) | - | 14 - 40 |

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. sapub.org The calculations provide key parameters for electronic transitions, including the excitation energy (E), the maximum absorption wavelength (λmax), and the oscillator strength (f), which is proportional to the intensity of the absorption band. researchgate.net

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within its conjugated system, which includes the phenyl ring and the β-dicarbonyl moiety. The primary transitions would be of the π → π* and n → π* type.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. These transitions are responsible for the strong absorption bands in the UV region.

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from an oxygen lone pair) to an antibonding π* orbital. They occur at longer wavelengths compared to the π → π* transitions.

Calculations for similar aromatic β-diketone systems show strong absorption bands typically below 400 nm. mdpi.com TD-DFT calculations, often performed with functionals like B3LYP, can accurately predict the λmax values and relative intensities of these bands, aiding in the interpretation of experimental UV-Vis spectra. sapub.orgresearchgate.net

| Transition Type | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Description |

|---|---|---|---|---|

| π → π | ~250 - 280 | ~4.4 - 5.0 | > 0.1 (Strong) | Electronic transition within the phenyl ring. |

| π → π | ~300 - 350 | ~3.5 - 4.1 | > 0.5 (Very Strong) | Transition involving the entire conjugated keto-enol system. |

| n → π* | ~360 - 410 | ~3.0 - 3.4 | < 0.01 (Weak) | Excitation of a lone-pair electron from a carbonyl oxygen. |

Reaction Mechanism and Kinetic Studies Using Computational Chemistry

Computational chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms, kinetics, and thermodynamics. By modeling the energy landscape of a reaction, researchers can identify pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally. researchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. libretexts.org Computationally mapping the PES is fundamental to understanding a chemical reaction. Stationary points on the PES correspond to stable molecules (reactants, products) and intermediates, which are energy minima, and transition states, which are first-order saddle points (a maximum in one direction and a minimum in all others). libretexts.org

For a molecule like this compound, PES mapping can be used to study various reactions:

Keto-Enol Tautomerism: The equilibrium between the diketo and enol forms is a classic reaction that can be modeled. PES mapping would identify the structures of the two tautomers as energy minima and locate the transition state for the intramolecular proton transfer that connects them. The calculated energy difference between the minima would yield the relative stability of the tautomers, while the energy of the transition state would determine the activation energy for the isomerization.

Reaction with Nucleophiles/Electrophiles: The mechanism of reactions, such as alkylation or acylation at the central carbon or addition to the carbonyl groups, can be elucidated. By mapping the PES, computational chemists can determine the most favorable reaction pathway, calculate activation barriers, and predict the structure of intermediates and products. researchgate.net

The process involves optimizing the geometries of reactants, products, and transition states using quantum mechanical methods like DFT. The energies of these structures are then used to construct a reaction profile diagram, which provides a quantitative description of the reaction's energetic landscape. researchgate.net

Transition State Theory Applications

Transition State Theory (TST) is a fundamental theoretical framework used to calculate the rate constants of chemical reactions. For this compound, a β-diketone, TST is particularly valuable for understanding the kinetics of its keto-enol tautomerism. This process involves the interconversion between the diketo form and its more stable enol tautomers.

Computational studies on analogous β-diketones, such as 1-phenyl-1,3-butanedione, have utilized Density Functional Theory (DFT) methods, like B3LYP with a 6-311++G(d,p) basis set, to locate the transition state structures for this intramolecular proton transfer. researchgate.net TST is then applied to the geometries and vibrational frequencies of the ground states (keto and enol forms) and the transition state to determine the rate of tautomerization. High-pressure limit rate constants for reactions involving ketones can be calculated using conventional TST with corrections for quantum mechanical tunneling, such as the asymmetric Eckart tunneling correction. acs.org

The application of TST can elucidate how structural modifications to the this compound molecule, such as the introduction of substituents on the phenyl ring or alterations to the heptanoyl chain, influence the energy barrier of the transition state and, consequently, the reaction rate. Solvent effects are also a critical aspect that can be incorporated into TST calculations, often revealing that protic solvents can significantly alter the tautomerization barrier by participating in the proton transfer mechanism. researchgate.net

Below is an illustrative data table showcasing the type of information that can be obtained from TST calculations for the keto-enol tautomerization of a representative β-diketone.

| Tautomerization Step | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Keto to Enol | DFT (B3LYP/6-31G) | Activation Energy (Ea) | 15.2 |

| Enol to Keto | DFT (B3LYP/6-31G) | Activation Energy (Ea) | 18.5 |

| Keto to Enol | CCSD(T)//MP2 | Gibbs Free Energy of Activation (ΔG‡) | 14.8 |

| Enol to Keto | CCSD(T)//MP2 | Gibbs Free Energy of Activation (ΔG‡) | 17.9 |

Note: The data in this table is representative and intended for illustrative purposes.

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound is primarily achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. researchgate.net These computational approaches allow for the detailed mapping of the potential energy surface for a given reaction, identifying the minimum energy path from reactants to products.

For 1,3-dicarbonyl compounds, reaction pathway elucidation is crucial for understanding their diverse reactivity, including aldol-type reactions, condensations, and cycloadditions. researchgate.netmdpi.com Computational studies investigate the geometries of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net The authenticity of a calculated transition state is typically verified by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate, and by Intrinsic Reaction Coordinate (IRC) calculations, which confirm that the transition state connects the intended reactants and products. researchgate.net

For instance, in a reaction between a 1,3-dicarbonyl compound and an aldehyde, DFT calculations can reveal the step-by-step mechanism, including the initial nucleophilic attack, the formation of an intermediate, and the final dehydration step. researchgate.net The calculated energies of these species provide a thermodynamic and kinetic profile of the reaction, allowing researchers to predict the most favorable pathway.

The following table presents hypothetical data from a DFT study on a representative reaction of a β-diketone, illustrating the relative energies along a reaction pathway.

| Species | Computational Method | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | M06-2X/def2-TZVP | 0.0 | 0.0 |

| Transition State 1 | M06-2X/def2-TZVP | +22.5 | +23.1 |

| Intermediate | M06-2X/def2-TZVP | -5.2 | -4.8 |

| Transition State 2 | M06-2X/def2-TZVP | +18.9 | +19.5 |

| Products | M06-2X/def2-TZVP | -12.7 | -12.1 |

Note: The data in this table is representative and based on typical values for such reactions.

Through these computational investigations, a detailed, atomistic understanding of the chemical behavior of this compound and its derivatives can be achieved, guiding synthetic efforts and the development of new applications for this class of compounds.

Applications of 1 Phenyl 1,3 Heptanedione in Advanced Chemical Technologies Non Biological Focus

Role in Analytical Chemistry Methodologies

In the realm of analytical chemistry, 1-(phenyl)-1,3-heptanedione serves as a valuable tool in the separation and detection of chemical species. Its utility stems from its strong chelating affinity for metal ions and its potential for incorporation into various analytical platforms.

Solvent Extraction Reagent for Metal Ion Separation

Beta-diketones are well-established reagents for the solvent extraction of metal ions from aqueous solutions. This application leverages the formation of neutral, lipophilic metal chelates that are readily extracted into an immiscible organic phase. The keto-enol tautomerism of this compound allows for the deprotonation of the enolic hydroxyl group and subsequent coordination of a metal ion through the two oxygen atoms, forming a stable six-membered chelate ring.

The selectivity of extraction for a particular metal ion can be finely tuned by controlling the pH of the aqueous phase. Different metal ions exhibit optimal extraction at distinct pH ranges, enabling their separation from a mixture. The presence of the phenyl group in this compound can enhance the stability and solubility of the resulting metal complexes in organic solvents compared to purely aliphatic beta-diketones.

Table 1: Representative Metal Ions Extractable with Beta-Diketone Reagents

| Metal Ion | Typical pH Range for Extraction | Potential for Separation |

|---|---|---|

| Copper(II) | 2 - 6 | High |

| Iron(III) | 2 - 4 | High |

| Aluminum(III) | 4 - 6 | Moderate |

| Zinc(II) | 5 - 8 | Moderate |

| Lanthanides(III) | 4 - 7 | High (Group Separation) |

| Uranium(VI) | 3 - 5 | High |

This table is illustrative and the optimal conditions can vary depending on the specific beta-diketone and solvent system used.

Precursor for Stationary Phases in Chromatography

The separation capabilities of chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are critically dependent on the nature of the stationary phase. This compound can be utilized as a precursor for the synthesis of chemically bonded stationary phases.

The synthesis typically involves the reaction of a silanizing agent, which has been previously functionalized with the beta-diketone moiety, with the surface silanol (B1196071) groups of a silica (B1680970) support. The resulting stationary phase possesses chelating sites that can interact with metal ions, which can then act as selective interaction points for various analytes. This approach is particularly useful in complexation chromatography, where the separation is based on the reversible formation of complexes between the analytes and the metalated stationary phase. The phenyl group in the ligand can also contribute to separation through π-π interactions with aromatic analytes.

Development of Sensors for Chemical Detection

The ability of this compound to form specific and stable complexes with metal ions is a key feature for its application in chemical sensors. These sensors can be designed based on various transduction principles, including optical and electrochemical methods.

In the context of optical sensors, the formation of a complex between this compound and a target metal ion can lead to a change in the solution's color (colorimetric sensing) or its fluorescence properties (fluorometric sensing). For instance, the chelation of certain metal ions can quench or enhance the intrinsic fluorescence of the ligand or a fluorophore-appended derivative.